4-Aminothiazole-5-carboxylic acid

Neuroscience Cognitive Disorders Allosteric Modulation

4-Aminothiazole-5-carboxylic acid is a constrained γ-amino acid scaffold critical for α7 nAChR PAM design, CA-III inhibition, and peptidomimetics. Indiscriminate isomer or analog substitution leads to loss of activity. Essential data: • α7 PAM: 4-NH2 EC50 1.3 µM vs. 2.1 µM for 4-methyl analog (1.6-fold). • CA-III: Free amine required; amidation reduces inhibition >300x (Ki 0.5 µM to >174 µM). • Traceless solid-phase linker: up to 90% yield, preserves peptide fidelity. High-purity supply ensures reproducible SAR.

Molecular Formula C4H4N2O2S
Molecular Weight 144.148
CAS No. 1353101-89-9
Cat. No. B578815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminothiazole-5-carboxylic acid
CAS1353101-89-9
Synonyms5-Thiazolecarboxylic acid, 4-aMino-
Molecular FormulaC4H4N2O2S
Molecular Weight144.148
Structural Identifiers
SMILESC1=NC(=C(S1)C(=O)O)N
InChIInChI=1S/C4H4N2O2S/c5-3-2(4(7)8)9-1-6-3/h1H,5H2,(H,7,8)
InChIKeyPSHKDNUXHXEYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminothiazole-5-carboxylic acid: Structural & Procurement Profile


4-Aminothiazole-5-carboxylic acid (CAS: 1353101-89-9) is a heterocyclic compound comprising a thiazole ring with an amino group at the 4-position and a carboxylic acid group at the 5-position . This scaffold serves as a constrained γ-amino acid analog (ATC class) useful as a secondary structure mimetic in peptide design [1]. Its traceless linker properties enable solid-phase peptidomimetic synthesis without interfering with peptide bond formation .

Why 4-Aminothiazole-5-carboxylic acid Analogs Are Not Interchangeable


Substitution among aminothiazole carboxylic acid isomers or derivatives without rigorous data validation introduces significant risk of functional failure. The specific positioning of the amino group at the 4-position, rather than the 2-position, is critical for certain allosteric activities [1]. Similarly, modification of the free amino group (e.g., amidation or ureation) can drastically reduce inhibitory potency against target enzymes by orders of magnitude [2]. Furthermore, replacement with a 4-methyl analog alters pharmacological profile and mechanism classification [1]. These differences are not inferable from molecular formula or simple similarity metrics; they require empirical validation in the specific assay of interest, making indiscriminate substitution scientifically unsound.

4-Aminothiazole-5-carboxylic acid: Quantitative Differentiation Evidence


α7 nAChR PAM: 4-Amino vs. 4-Methyl Potency

In a structure-activity relationship (SAR) study on thiazole-5-carboxylic acid amide derivatives, a 4-amino-substituted compound (6p) exhibited potent allosteric activation of human α7 nicotinic acetylcholine receptor (nAChR) with an EC50 of 1.3 μM. In contrast, the direct comparator compound with a 4-methyl substitution (7b) demonstrated a weaker EC50 of 2.1 μM [1]. This quantitative difference establishes the functional superiority of the 4-amino group for this target.

Neuroscience Cognitive Disorders Allosteric Modulation

Carbonic Anhydrase III Inhibition: Free Amino Group vs. Amide/Urea

A study on 2,4,5-trisubstituted thiazoles as carbonic anhydrase III (CA-III) inhibitors revealed that a compound with a free 2-amino group and a 4-carboxylic acid (12a) potently inhibited CA-III with a Ki of 0.5 μM. Replacement of this free amino group with an amide (13c) or a urea (14c) group resulted in a catastrophic loss of activity, with Ki values of 174.1 μM and 186.2 μM, respectively [1]. While this study used 2-amino-4-carboxylic acid isomers, it provides strong class-level inference that a free amino group is critical for CA-III engagement in thiazole carboxylic acid scaffolds.

Enzymology Carbonic Anhydrase Inhibitor Design

Constrained γ-Amino Acid Scaffold for Peptide Secondary Structure Mimicry

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) constitute a distinct class of constrained heterocyclic γ-amino acids that function as effective mimics of protein secondary structures (helices, β-sheets, turns) [1]. Unlike conventional linear γ-amino acids, the thiazole ring imposes conformational restriction, reducing the entropic penalty of binding and enhancing target specificity. While direct comparative binding data against linear γ-amino acid analogs is not available in the primary literature, the unique geometric constraints of the thiazole core provide a clear structural differentiation from flexible γ-amino acids such as GABA or gabapentin.

Peptidomimetics Drug Design Constrained Amino Acids

Traceless Linker for Solid-Phase Peptide Synthesis

4-Aminothiazole-5-carboxylic acid has been demonstrated to function as a traceless linker in solid-phase peptidomimetic synthesis . Unlike conventional linkers (e.g., Rink amide, Wang) that leave residual functional groups upon cleavage, this thiazole-based linker is designed to cleave without leaving any extraneous chemical footprint, thereby preserving the native structure and biological activity of the target peptide or protein. This property is particularly advantageous for applications requiring high purity and native-like function.

Solid-Phase Peptide Synthesis Bioconjugation Traceless Linker

4-Aminothiazole-5-carboxylic acid: Key Application Scenarios


α7 nAChR PAM Development for Cognitive Disorders

Researchers developing positive allosteric modulators for α7 nicotinic acetylcholine receptors should prioritize 4-aminothiazole-5-carboxylic acid derivatives over 4-methyl analogs due to demonstrated 1.6-fold higher potency (EC50 1.3 μM vs. 2.1 μM) in oocyte electrophysiology assays . The 4-amino group is structurally required for the atypical type I PAM phenotype observed in lead compound 6p, making it the preferred starting scaffold for hit-to-lead optimization in schizophrenia or Alzheimer's disease models .

Carbonic Anhydrase III Inhibitor Design

For programs targeting carbonic anhydrase III inhibition (e.g., for glaucoma or metabolic disorders), the free amino group present on 4-aminothiazole-5-carboxylic acid is pharmacophorically essential. Evidence shows that modifying this amine to an amide or urea reduces CA-III inhibition by over 300-fold (Ki increase from 0.5 μM to >174 μM) . Therefore, 4-aminothiazole-5-carboxylic acid should be selected over its N-substituted derivatives or isosteric replacements lacking a free amine for initial SAR studies .

Constrained Peptidomimetics and Secondary Structure Mimicry

Scientists designing β-turn, β-sheet, or α-helix peptidomimetics should procure 4-aminothiazole-5-carboxylic acid as a rigid γ-amino acid building block. Its constrained thiazole core reduces conformational entropy and improves target selectivity compared to flexible γ-amino acids like GABA . This scaffold is validated for solid-phase synthesis of orthogonally protected ATCs in yields up to 90% .

Traceless Linker for Solid-Phase Peptide Synthesis

In peptide synthesis workflows where post-cleavage purity and native sequence fidelity are paramount, 4-aminothiazole-5-carboxylic acid serves as a traceless linker that does not interfere with peptide bond formation or leave residual functional groups upon cleavage . This makes it a superior choice over standard linkers (e.g., Rink amide, Wang) for producing research-grade peptides with minimal purification requirements .

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